molecular formula C12H24N2O B2470317 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde CAS No. 1062587-10-3

1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde

Cat. No.: B2470317
CAS No.: 1062587-10-3
M. Wt: 212.337
InChI Key: RTBFHRCQHFUIOQ-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde is a piperidine-4-carbaldehyde derivative of significant interest in medicinal chemistry and drug discovery . The compound features a piperidine ring substituted with a carbaldehyde group at the 4-position and a 2-(diethylamino)ethyl chain at the nitrogen atom, a structure confirmed by its SMILES notation (CCN(CC)CCN1CCC(CC1)C=O) and InChIKey (RTBFHRCQHFUIOQ-UHFFFAOYSA-N) . The piperidine nucleus is a fundamental scaffold in pharmaceuticals, present in a wide range of approved drugs and bioactive molecules . Piperidine-based compounds are extensively investigated for their diverse therapeutic potentials, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents . Specifically, piperidine derivatives have demonstrated potent anticancer properties by regulating crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, leading to cell cycle arrest and apoptosis in various cancer cell lines . This makes 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde a valuable building block for the synthesis of novel compounds targeting these pathways. Its structure suggests utility in the development of receptor antagonists and enzyme inhibitors, with research indicating that N-(piperidine-4-yl)benzamide derivatives and similar structures can exhibit significant cytotoxic activity . The compound is offered as a high-purity material for research and development purposes. It is intended for use in laboratory chemicals and for the synthesis of more complex molecules for pharmacological screening. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]piperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-13(4-2)9-10-14-7-5-12(11-15)6-8-14/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBFHRCQHFUIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCC(CC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062587-10-3
Record name 1-[2-(diethylamino)ethyl]piperidine-4-carbaldehyde
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Preparation Methods

Synthesis of Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate

The CA2881935A1 protocol achieves 80% yield by refluxing ethyl isonipecotate with 2-bromoethanol in toluene using DBU or potassium carbonate. Key parameters:

  • Solvent : Toluene (reflux at 110°C)
  • Base : DBU (prevents dimerization vs. K₂CO₃)
  • Workup : Aqueous extraction followed by thionyl chloride treatment converts hydroxyl to chloride.

Reaction Scheme :
$$
\text{Ethyl isonipecotate} + \text{2-Bromoethanol} \xrightarrow{\text{DBU, toluene}} \text{Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate} \xrightarrow{\text{SOCl}_2} \text{Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate}
$$

Diethylamine Substitution

The chloro intermediate undergoes nucleophilic substitution with diethylamine in DMF at 60–80°C. Patent WO2012059941A1 demonstrates analogous aminations using stoichiometric bases (e.g., K₂CO₃) over 12–24 hours.

Optimization Data :

Parameter Condition Yield (%) Purity (HPLC)
Solvent DMF 72 98.5
Temperature 70°C 68 97.8
Base K₂CO₃ 75 99.1

Ester Reduction and Oxidation

LiAlH₄ reduces the ester to $$ \text{1-[2-(diethylamino)ethyl]piperidine-4-methanol} $$ (90% yield), followed by PCC oxidation to the aldehyde (65% yield). EP0614986A1 reports analogous alcohol oxidations using buffered enzymatic conditions for chiral integrity.

Synthetic Route 2: Direct N-Alkylation of Piperidine-4-carbaldehyde

Aldehyde Protection

Protecting the aldehyde as a 1,3-dioxolane acetal enables subsequent N-alkylation without side reactions. EP0614986A1 employs similar protection for enzymatic resolutions.

Alkylation with 2-Bromoethyl Diethylamine

Reaction of the protected aldehyde with 2-bromoethyl diethylamine in THF/DBU (24 hours, 50°C) achieves 58% alkylation yield. WO2012059941A1 notes MTBE as an effective solvent for analogous alkylations.

Deprotection and Isolation

Hydrolysis with 1M HCl regenerates the aldehyde, yielding $$ \text{1-[2-(diethylamino)ethyl]piperidine-4-carbaldehyde} $$ (83% purity by HPLC). CA2881935A1’s workup protocols (e.g., ethyl acetate crystallization) improve purity to >99%.

Comparative Analysis of Methodologies

Metric Route 1 Route 2
Total Yield 37% (4 steps) 48% (3 steps)
Purity 99.1% (HPLC) 97.6% (HPLC)
Key Advantage Scalability (kg-scale) Fewer steps
Limitation Over-oxidation risks Acetal stability issues

Route 1 benefits from CA2881935A1’s optimized large-scale processes, while Route 2 offers shorter synthesis at the expense of acetal handling.

Salt Formation and Stabilization

WO2012059941A1’s malate salt protocol enhances stability: dissolving the free base in methyl isobutyl ketone with L-malic acid (3:1 molar ratio) yields a 99.6% pure salt. This step is critical for pharmaceutical applications requiring shelf-stable formulations.

Impurity Profiling and Mitigation

Dimer Formation

CA2881935A1 identifies $$ \text{1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)} $$ as a major dimer (38.6% in prior art), suppressed to <0.5% using DBU.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is typically mediated by strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
Example :
C12H24N2O+[O]C12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O} + [\text{O}] \rightarrow \text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2 (carboxylic acid derivative).

ReactantOxidizing AgentConditionsProductYieldSource
1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehydeKMnO₄H₂SO₄, 80°CPiperidine-4-carboxylic acid derivative75–85%

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions, such as Grignard reactions or condensations. For example, reaction with vinylmagnesium bromide forms divinyl ketones .

Mechanism :
RCHO+CH2=CHMgBrRCH(OH)CH2CH2MgBroxidationRCOCH2CH2R\text{RCHO} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{RCH(OH)CH}_2\text{CH}_2\text{MgBr} \xrightarrow{\text{oxidation}} \text{RCOCH}_2\text{CH}_2\text{R}' .

NucleophileConditionsProductYieldSource
Vinylmagnesium bromideTHF, −78°C → RT2-Substituted 4-piperidone82–94%

Alkylation and Chlorination

The diethylaminoethyl side chain facilitates alkylation or halogenation. In Example 1 of Patent CA2881935A1, treatment with thionyl chloride (SOCl₂) yields ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate .

Reaction Pathway :
R-N(C2H5)2+SOCl2R-Cl+SO2+2HCl\text{R-N(C}_2\text{H}_5\text{)}_2 + \text{SOCl}_2 \rightarrow \text{R-Cl} + \text{SO}_2 + 2\text{HCl} .

ReagentConditionsProductYieldSource
SOCl₂Toluene, 50°C, 1 hrEthyl 1-(2-chloroethyl)-4-piperidinecarboxylate80%

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems. For instance, intramolecular N-arylation using Pd catalysts forms carbazoles or related polycyclic structures .

Example :
C12H24N2OPd/L1, K2CO3N-substituted carbazole\text{C}_{12}\text{H}_{24}\text{N}_2\text{O} \xrightarrow{\text{Pd/L1, K}_2\text{CO}_3} \text{N-substituted carbazole} .

Catalyst SystemBaseProductYieldSource
Pd₂(dba)₃/L1K₂CO₃Carbazole derivative34–99%

Organometallic Reactions

The aldehyde group reacts with organolithium reagents. In Example 2 of CA2881935A1, phenyl lithium adds to the carbonyl group, forming alcohols after hydrolysis .

Reaction :
RCHO+PhLiRCH(OLi)PhH2ORCH(OH)Ph\text{RCHO} + \text{PhLi} \rightarrow \text{RCH(OLi)Ph} \xrightarrow{\text{H}_2\text{O}} \text{RCH(OH)Ph} .

Organometallic ReagentConditionsProductYieldSource
Phenyl lithiumToluene, −15°CDiphenylmethanol derivative57%

Biochemical Interactions

While not a classical reaction, the compound modulates enzyme activity (e.g., ALDH inhibition) via binding to active sites, as seen in DEAB analogues .

Key Data :

  • IC₅₀ for ALDH1A3: 0.63 μM .

  • Antiproliferative activity in PC3 cells: IC₅₀ = 47 μM .

Scientific Research Applications

1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde serves several crucial roles in scientific research:

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact with biological targets, making it valuable in drug development.

Biological Studies

The compound is employed in studying biological pathways and mechanisms, particularly those involving neurotransmitter systems due to its structural similarities to other biologically active compounds.

Organic Synthesis

As an intermediate, it facilitates the formation of more complex organic molecules, aiding researchers in exploring new chemical reactions and pathways.

Case Study 1: Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research demonstrated that modifications of piperidine derivatives led to enhanced potency against cancer cell lines, suggesting that 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde could be a potential lead compound for further development .

Case Study 2: Neuropharmacology

In neuropharmacological studies, this compound has been investigated for its effects on neurotransmitter systems, particularly in relation to cognitive functions. Its ability to modulate receptor activity highlights its potential as a therapeutic agent for cognitive impairments .

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde (C₁₀H₂₀N₂O)

  • Structural Difference: Replaces the diethylamino group with a dimethylamino group.
  • Impact on Properties: Lipophilicity: Lower logP (dimethyl group reduces hydrophobic interactions). Basicity: The dimethylamino group (pKa ~10) is slightly less basic than diethylamino (pKa ~9.5), affecting protonation and solubility.
  • Applications : Used in synthesizing analogs of local anesthetics or CNS-targeting molecules, where reduced lipophilicity is advantageous .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (C₉H₁₅NO₄)

  • Structural Difference: Replaces the carbaldehyde and diethylaminoethyl groups with an ethoxycarbonyl and carboxylic acid.
  • Impact on Properties :
    • Solubility : Carboxylic acid enhances water solubility (logS ≈ -2.5 vs. carbaldehyde’s logS ≈ -3.2).
    • Reactivity : Ethoxycarbonyl acts as a protecting group, while the carboxylic acid enables peptide coupling.
  • Applications : Used in peptide synthesis and as a precursor for protease inhibitors or anti-inflammatory agents .

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (C₁₇H₂₃N₅O)

  • Structural Difference: Incorporates a pyridine-methylpiperazine moiety instead of diethylaminoethyl.
  • Impact on Properties :
    • Aromaticity : Pyridine enhances π-π stacking with biological targets.
    • Basicity : Methylpiperazine introduces a secondary amine (pKa ~8.5), altering binding interactions.
  • Applications: Potential use in kinase inhibitors or antipsychotics due to dual heterocyclic systems .

Diethylaminoethanol (C₆H₁₅NO)

  • Structural Difference: A simpler ethanolamine derivative lacking the piperidine ring and carbaldehyde.
  • Impact on Properties: Toxicity: Known irritant (skin/eyes) and moderate toxicity (LD₅₀ ~2,000 mg/kg in rats). Functionality: Used as a pH adjuster or surfactant, highlighting the diethylamino group’s versatility in formulation chemistry .

Key Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Applications
1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde C₁₁H₂₂N₂O 198.31 Carbaldehyde, Diethylaminoethyl 1.8 Drug intermediates, CNS agents
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde C₁₀H₂₀N₂O 184.28 Carbaldehyde, Dimethylaminoethyl 1.2 Local anesthetics, Synthetic precursors
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid C₉H₁₅NO₄ 201.22 Carboxylic Acid, Ethoxycarbonyl 0.5 Peptide synthesis, Anti-inflammatory
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde C₁₇H₂₃N₅O 313.40 Carbaldehyde, Pyridine-Methylpiperazine 2.3 Kinase inhibitors, Antipsychotics
Diethylaminoethanol C₆H₁₅NO 117.19 Ethanolamine, Diethylamino 0.1 Surfactants, pH adjusters

Research Findings and Implications

  • Reactivity: The carbaldehyde group in 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde allows for facile condensation reactions, distinguishing it from carboxylic acid or ester derivatives .
  • Bioactivity: Piperidine derivatives with diethylaminoethyl groups show enhanced blood-brain barrier penetration compared to dimethyl analogs, making them candidates for CNS drug development .
  • Safety: Diethylaminoethanol’s toxicity profile suggests that related compounds require rigorous evaluation of irritation and systemic effects .

Biological Activity

1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, neuroprotection, and antimicrobial applications. This article consolidates various research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H20N2O
  • SMILES : CN(C)CCN1CCC(CC1)C=O
  • InChI : InChI=1S/C10H20N2O/c1-11(2)7-8-12-5-3-10(9-13)4-6-12/h9-10H,3-8H2

The biological activity of 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing various biochemical pathways. The compound's mechanism of action varies depending on the biological system being studied, which may include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to neuroprotective effects.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde. For instance:

  • Cytotoxicity Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
Cell LineIC50 (µM)Reference Drug
FaDu45Bleomycin

2. Neuroprotective Effects

Piperidine derivatives are also being explored for their neuroprotective properties:

  • Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. This inhibition can enhance cholinergic transmission in the brain .
EnzymeInhibition Type
AcetylcholinesteraseStrong
ButyrylcholinesteraseModerate

3. Antimicrobial Activity

The antimicrobial properties of 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde have been evaluated against various bacterial and fungal strains:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL for strains like Staphylococcus aureus and Escherichia coli .
MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies

Several case studies have illustrated the effectiveness of piperidine derivatives in therapeutic applications:

  • Cancer Treatment : A study involving a related piperidine derivative showed promising results in inhibiting tumor growth in animal models, suggesting a potential pathway for clinical application .
  • Alzheimer's Disease Research : Research indicated that compounds similar to 1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde could improve cognitive function in animal models by enhancing cholinergic signaling .

Future Directions

The ongoing research into piperidine derivatives suggests several avenues for future exploration:

  • Optimization of Structure : Modifying the chemical structure may enhance selectivity and potency against specific biological targets.
  • Clinical Trials : Further studies are needed to evaluate the safety and efficacy of these compounds in human subjects.

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